

Standard Operating Procedure for [11C]KR31173 PET Imaging

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Compound of Interest

Compound Name: KR31173

Cat. No.: B1247136

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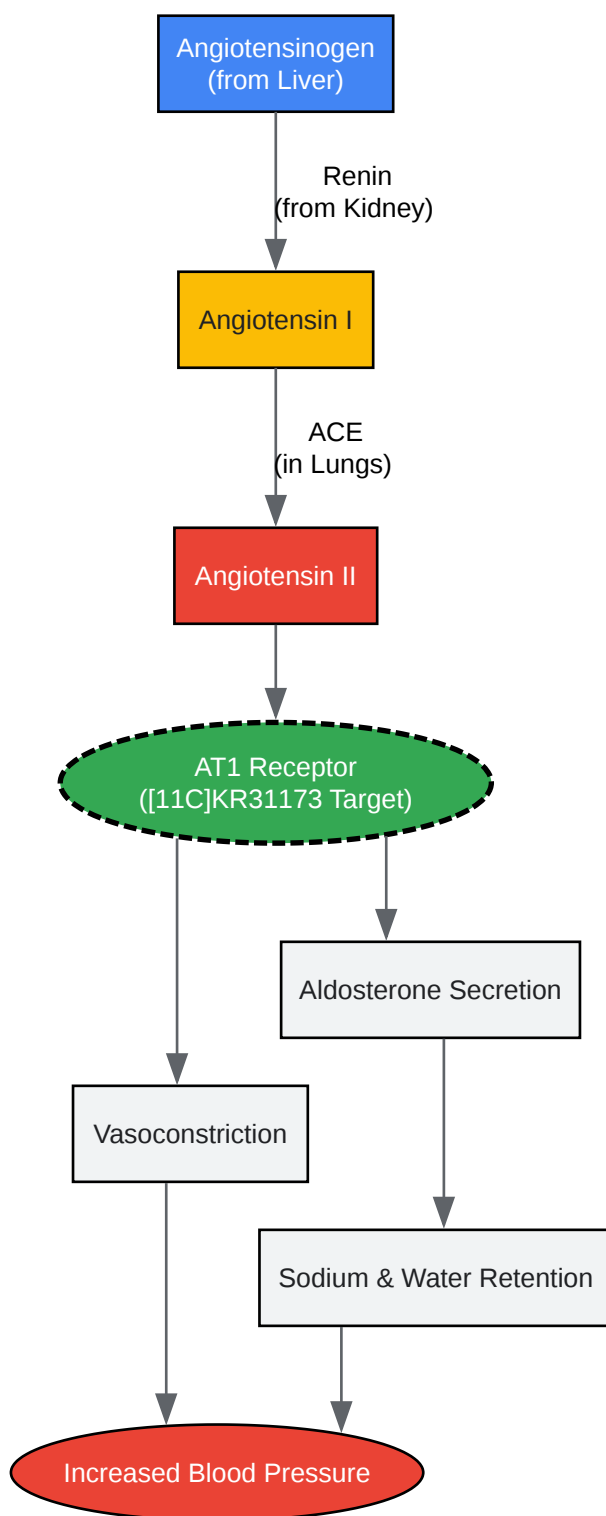
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for Positron Emission Tomography (PET) imaging using the radiotracer [11C]KR31173. This tracer is a selective antagonist for the Angiotensin II subtype 1 receptor (AT1R), a key component of the renin-angiotensin system (RAS). Dysregulation of the RAS is implicated in various cardiovascular and renal diseases, making [11C]KR31173 a valuable tool for in-vivo quantification of AT1R expression. These protocols are intended for preclinical research in animal models and can be adapted for clinical studies.

Target Pathway: The Renin-Angiotensin System (RAS)

[11C]KR31173 targets the AT1R within the renin-angiotensin system. The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.^{[1][2][3][4]}



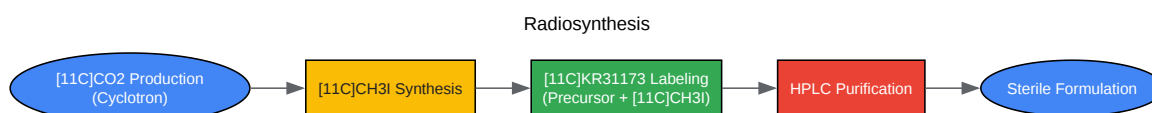
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Caption: The Renin-Angiotensin System signaling pathway.

Radiosynthesis of [11C]KR31173

The radiosynthesis of [11C]KR31173 is typically achieved via N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH₃I).^{[5][6][7]}

Experimental Workflow for Radiosynthesis



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Caption: Workflow for the radiosynthesis of [11C]KR31173.

Protocol

- [11C]CO₂ Production: Produce [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
- [11C]Methyl Iodide Synthesis: Convert [11C]CO₂ to [11C]CH₃I using a synthesis module (e.g., TRACERLab FXC Pro).
- Labeling Reaction: React the desmethyl precursor of **KR31173** with [11C]CH₃I in a suitable solvent (e.g., DMF) in the presence of a base (e.g., NaOH) at an elevated temperature (e.g., 80°C) for approximately 5 minutes.^[7]
- Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
- Formulation: The collected HPLC fraction containing [11C]KR31173 is reformulated into a sterile, injectable solution, typically in saline with a small percentage of ethanol.

Quantitative Data for Radiosynthesis

Parameter	Typical Value	Reference
Radiochemical Yield (decay-corrected)	30-40%	[6][7]
Molar Activity (decay-corrected)	>207 GBq/μmol	[6][7]
Radiochemical Purity	>99%	[6][7]
Chemical Purity	>90%	[6][7]

Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiotracer for in-vivo use.[8][9][10]

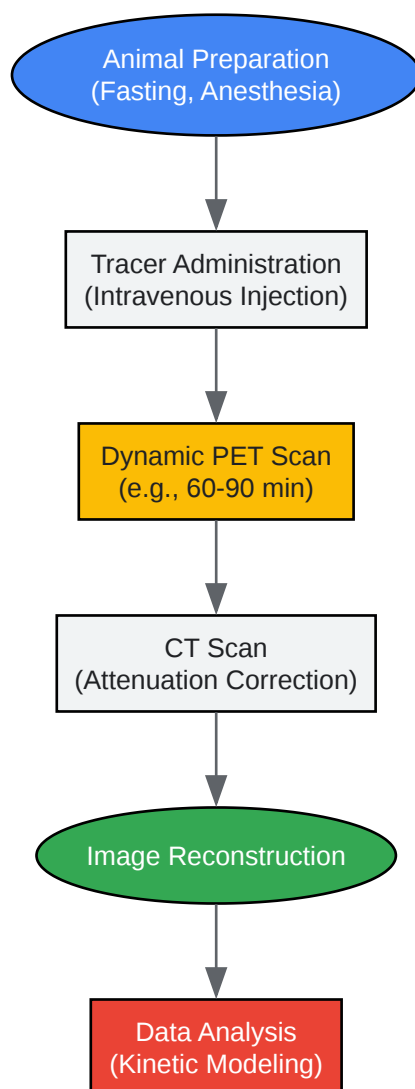
Protocol

- Visual Inspection: Inspect the final product for any particulate matter and clarity.
- pH Measurement: Ensure the pH of the final formulation is within the acceptable range for intravenous injection (typically 4.5-7.5).
- Radiochemical Purity and Identity: Confirm the radiochemical purity and identity of **[11C]KR31173** using analytical HPLC.
- Residual Solvents: Analyze for residual solvents (e.g., ethanol, DMF) using gas chromatography (GC) to ensure they are below the limits specified in pharmacopeial guidelines.
- Radionuclidic Purity: Determine the radionuclidic purity using a gamma-ray spectrometer to identify and quantify any radionuclide impurities.
- Sterility and Endotoxin Testing: Perform sterility testing and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins on each batch intended for clinical use.

Animal PET Imaging Protocol

This protocol outlines the procedure for conducting $[11\text{C}]\text{KR31173}$ PET imaging in small animals.

Experimental Workflow for Animal PET Imaging



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Caption: Workflow for animal PET imaging with $[11\text{C}]\text{KR31173}$.

Protocol

- Animal Preparation:

- Fast the animal for an appropriate period (e.g., 4-6 hours) before the scan to reduce variability in physiological conditions.[\[11\]](#)
- Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
Maintain the animal's body temperature using a heating pad.[\[11\]](#)[\[12\]](#)
- Place a catheter in a tail vein for radiotracer injection.
- Radiotracer Administration:
 - Administer a bolus injection of **[11C]KR31173** intravenously. The injected dose will vary depending on the animal species and scanner sensitivity.
- PET/CT Imaging:
 - Position the animal in the PET/CT scanner.
 - Start the dynamic PET scan simultaneously with the radiotracer injection. The scan duration is typically 60-90 minutes.[\[15\]](#)[\[16\]](#)
 - Acquire a CT scan for attenuation correction and anatomical localization.[\[12\]](#)
- Monitoring:
 - Throughout the scan, monitor the animal's vital signs, including respiration and heart rate.
[\[14\]](#)[\[17\]](#)

Quantitative Imaging Parameters

Parameter	Species	Typical Value	Reference
Injected Dose	Pig	551–762 MBq	
Baboon	345 MBq	[5]	
Specific Activity	Pig	81 ± 33 GBq/μmol	
Baboon	291 GBq/μmol	[5]	
Scan Duration	Pig	90 min	
Dog	95 min	[5]	

Data Analysis

The analysis of dynamic [¹¹C]KR31173 PET data involves kinetic modeling to quantify receptor binding.[18][19][20]

Protocol

- Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
- Region of Interest (ROI) Definition: Draw ROIs on the reconstructed images over target tissues (e.g., renal cortex, myocardium) and a reference region (a region with no or negligible specific binding, if available).
- Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI as a function of time.
- Kinetic Modeling:
 - Apply a suitable compartmental model (e.g., two-tissue compartmental model) to the tissue TACs.[19]
 - Calculate the distribution volume (VT), which represents the total distribution of the tracer in the tissue.
 - If a suitable reference region is available, calculate the Distribution Volume Ratio (DVR), which is an index of specific binding.[21] $DVR = VT(\text{target region}) / VT(\text{reference region})$.

Biodistribution Data

Ex-vivo biodistribution studies have been performed in various animal models to determine the specific binding of [11C]KR31173.

Organ	Species	Specific Binding Rate	Reference
Adrenals	Mouse	80-90%	[22]
Kidneys	Mouse	80-90%	[22]
Lungs	Mouse	80-90%	[22]
Heart	Mouse	80-90%	[22]
Renal Cortex	Dog	95%	[22]
Renal Cortex	Baboon	81%	[22]

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

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